molecular formula C16H17N5O4 B2722096 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-28-8

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2722096
CAS No.: 2034275-28-8
M. Wt: 343.343
InChI Key: MOQWAPZOHGLARS-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,3-triazole derivatives, have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by forming bonds at the active sites of the target enzymes.

Pharmacokinetics

The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that the compound might have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Properties

IUPAC Name

3-[1-[2-(benzotriazol-1-yl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c22-14(9-20-13-4-2-1-3-12(13)17-18-20)19-7-5-11(6-8-19)21-15(23)10-25-16(21)24/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQWAPZOHGLARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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